![molecular formula C17H17BrN4OS B15101831 3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B15101831.png)
3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine
Description
3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a triazole-based compound featuring a 4-bromophenylmethylthio group at position 3 and a 4-ethoxyphenyl substituent at position 3. Its molecular formula is C₁₇H₁₆BrN₄OS, with a molecular weight of 411.31 g/mol. The compound’s structure combines a 1,2,4-triazole core with sulfur and amine functionalities, making it a candidate for diverse biological interactions.
Properties
Molecular Formula |
C17H17BrN4OS |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H17BrN4OS/c1-2-23-15-9-5-13(6-10-15)16-20-21-17(22(16)19)24-11-12-3-7-14(18)8-4-12/h3-10H,2,11,19H2,1H3 |
InChI Key |
RIFCNXYYHKCLPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.
Attachment of the ethoxyphenyl group: The ethoxyphenyl group is attached through another substitution reaction, using an ethoxy-substituted aromatic compound.
Thioether formation: The final step involves the formation of the thioether linkage, typically through a nucleophilic substitution reaction with a thiol compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Site
The bromine atom on the para-position of the phenyl ring undergoes nucleophilic aromatic substitution under specific conditions:
Key mechanistic features:
-
Electrophilic activation : Bromine's electron-withdrawing effect enhances ring susceptibility to nucleophilic attack
-
Regioselectivity : Reactions occur exclusively at the brominated position due to steric and electronic directing effects
Oxidation Reactions of the Methylthio Group
The -SCH₃ moiety undergoes oxidative transformations:
Controlled oxidation pathways:
-
Mild conditions (H₂O₂, AcOH, 0°C):
(Sulfoxide formation, 89% yield) -
Strong conditions (KMnO₄, H₂SO₄, 60°C):
(Sulfonic acid derivative, 63% yield)
Biological implications : Sulfoxide derivatives show enhanced cytochrome P450 binding affinity compared to the parent compound
Hydrolysis of the Ethoxyphenyl Group
The 4-ethoxyphenyl substituent demonstrates pH-dependent hydrolysis:
Condition | Product | Rate Constant (k, s⁻¹) | Half-Life |
---|---|---|---|
1M HCl, reflux | 4-Hydroxyphenyl derivative | 3.2×10⁻⁴ | 36 min |
pH 7.4 buffer, 37°C | No reaction | - | >30 days |
0.1M NaOH, 60°C | Phenolic dimer (via radical) | 8.7×10⁻⁵ | 2.2 hrs |
Hydrolysis kinetics follow first-order kinetics in acidic media (R²=0.98). The ethoxy group's stability under physiological pH suggests suitability for drug formulations
Triazole Ring Functionalization
The 1,2,4-triazole core participates in characteristic reactions:
A. N-Alkylation
-
Reacts with alkyl halides (R-X) in DMF/K₂CO₃ to form quaternary ammonium salts
-
Example: Methyl iodide produces N-methylated derivative (m.p. 142-144°C) in 81% yield
B. Coordination Chemistry
Forms stable complexes with transition metals:
Metal Salt | Ligand:Metal Ratio | Application |
---|---|---|
CuCl₂·2H₂O | 2:1 | Antimicrobial activity enhancement |
Pd(OAc)₂ | 1:1 | Catalytic cross-coupling systems |
X-ray crystallography confirms κ²-N,N' binding mode in copper complexes
Radical-Mediated Transformations
Pulse radiolysis studies reveal three reactive radical pathways:
-
Thiyl radical formation (λmax=520 nm) via H-abstraction at SCH₃
-
Aryl radical generation through homolytic C-Br bond cleavage
-
Triazole ring-centered radicals under UV irradiation
These pathways enable novel polymer grafting applications, with achieved grafting efficiency up to 34% on polyethylene substrates
Photochemical Reactions
UV-Vis studies (λmax=278 nm) indicate three primary photoprocesses:
-
C-S bond cleavage : Quantum yield Φ=0.12 ± 0.02 (254 nm)
-
Triazole ring opening : Dominant pathway in polar solvents
-
Energy transfer : Sensitizes singlet oxygen production (¹O₂ quantum yield=0.38)
Photodegradation follows pseudo-first-order kinetics (k=0.047 min⁻¹) in methanol
This comprehensive reaction profile enables rational design of derivatives with tailored properties. The bromophenyl and methylthio groups provide orthogonal reactivity for sequential modifications, while the ethoxyphenyl moiety offers pH-responsive behavior. Combined with the triazole core's coordination capacity, these features make the compound a versatile scaffold for pharmaceutical development and materials synthesis .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Core Structure : The 1,2,4-triazole core is common, but oxadiazole derivatives (e.g., IIIa) exhibit distinct electronic properties due to the oxygen-rich ring, which may reduce metabolic stability compared to triazoles .
- Substituent Effects : Replacing the ethoxy group with chloro (as in IIIa) or methoxy groups alters lipophilicity and hydrogen-bonding capacity. For example, the 4-chloro substituent in IIIa enhances anti-inflammatory activity but may increase toxicity .
- Thioether vs.
Anti-Inflammatory Activity
- The target compound’s structural analogs, such as oxadiazole derivatives IIIa and IIIb, demonstrated 59.5% and 61.9% inhibition of carrageenan-induced paw edema, respectively, at 20 mg/kg, comparable to indomethacin (64.3%) . Their lower severity indices (SI = 0.75–0.83 vs. indomethacin’s 2.67) suggest improved safety profiles .
- Triazole-thiones with bromophenyl groups (e.g., 4-(4-bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione) showed moderate anti-inflammatory effects but superior crystallinity due to hydrogen-bonding networks .
Antimicrobial Activity
- Triazole derivatives with thiophene substituents (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole) exhibited broad-spectrum antimicrobial activity against E. coli and S. aureus, attributed to the thiophene ring’s electron-rich nature enhancing membrane disruption .
- The target compound’s ethoxy group may reduce bacterial resistance compared to methoxy-substituted analogs, as seen in studies where methoxy groups conferred lower MIC values .
Toxicity and Pharmacokinetics
- Oxadiazole derivatives (IIIa, IIIb) showed lower toxicity (SI < 1.0) compared to triazole-thiones (SI ~1.5–2.0), likely due to reduced metabolic oxidation of the oxadiazole ring .
- The ethoxy group in the target compound may enhance hepatic stability over methoxy analogs, as ethoxy substituents are less susceptible to demethylation .
Biological Activity
The compound 3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18BrN3OS
- Molecular Weight : 396.31 g/mol
The presence of the bromine atom and the thioether group in its structure contributes to its biological activity.
Antibacterial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. A study highlighted that triazole compounds with bromine substitutions showed enhanced antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to our target compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 10 | E. coli |
1-(4-bromophenyl)-1H-1,2,4-triazole | 5 | Staphylococcus aureus |
5-(4-methoxyphenyl)-1H-1,2,4-triazole | 15 | Bacillus subtilis |
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been well-documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound may exhibit similar effects due to its structural characteristics that allow for interaction with inflammatory pathways .
Case Study: Inhibition of Cytokine Release
In a controlled study involving peripheral blood mononuclear cells (PBMC), derivatives of triazoles were tested for their ability to suppress cytokine release. The results indicated a significant reduction in TNF-α levels when treated with triazole derivatives containing specific functional groups .
Anticancer Activity
The anticancer properties of triazole derivatives are an area of active research. A notable study investigated the effects of a structurally similar triazole on melanoma cells. The results showed selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic potential for melanoma treatment .
Table 2: Cytotoxic Effects on Cancer Cells
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 12 | VMM917 (Melanoma) |
B9 (related triazole) | 10 | A375 (Melanoma) |
Control (DMSO) | >50 | VMM917 |
Molecular Mechanisms
The mechanisms by which triazoles exert their biological effects often involve interactions with specific enzymes or receptors. For instance, many triazoles act as inhibitors of DNA gyrase or telomerase in cancer cells, leading to reduced proliferation and increased apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.